molecular formula C11H13N3O B1490207 (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol CAS No. 2090265-34-0

(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

Cat. No. B1490207
CAS RN: 2090265-34-0
M. Wt: 203.24 g/mol
InChI Key: ZNPCMEREXFXTCN-UHFFFAOYSA-N
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Description

(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol, also known as 5-ethyl-3-pyridin-4-ylpyrazole-1-methanol, is an organic compound with a wide range of applications in the scientific research and laboratory environment. It is a colorless solid that is soluble in polar solvents such as water and alcohol. 5-ethyl-3-pyridin-4-ylpyrazole-1-methanol has been studied for its potential use in the synthesis of pharmaceuticals, as a ligand for coordination chemistry and as a catalyst for organic reactions.

Scientific Research Applications

Antimicrobial and Anticancer Applications

Pyrazole derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. For example, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives and evaluated them for in vitro antimicrobial and anticancer activity, finding that some compounds exhibited higher anticancer activity than the reference drug doxorubicin, alongside good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016). Similarly, Kumar and colleagues (2012) synthesized and evaluated the antimicrobial activity of some pyrazoline derivatives, revealing significant activity comparable to standard drugs (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Catalysis

Research on pyrazole derivatives extends into catalysis, where their metal complexes have been studied for applications such as catecholase activity. Mouadili et al. (2013) investigated in situ copper (II) complexes of pyrazole and pyridine-based ligands for their catecholase activities, showing varying reaction rates dependent on several parameters (Mouadili, Attayibat, Kadiri, Radi, & Touzani, 2013).

Corrosion Inhibition

The compound and its derivatives have also been explored for their role in corrosion inhibition. Tebbji et al. (2005) studied the efficiency of pyridine–pyrazole type organic compounds as corrosion inhibitors, finding high inhibition efficiencies and indicating that such compounds act essentially as cathodic inhibitors (Tebbji, Oudda, Hammouti, Benkaddour, Kodadi, & Ramdani, 2005).

Material Science

In material science, pyrazole derivatives have been utilized in the synthesis of complex metal salts with potential applications in spin-transition materials. Cook and Halcrow (2015) synthesized complex salts involving pyrazole ligands, which exhibited interesting spin-state behavior, indicative of their potential in creating responsive materials (Cook & Halcrow, 2015).

Mechanism of Action

    Target of Action

    Many pyridine and pyrazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels . The specific targets of “(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol” would depend on its exact structure and functional groups.

    Mode of Action

    The compound could interact with its targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The exact mode of action would depend on the compound’s chemical structure and the nature of its target.

    Biochemical Pathways

    The compound could affect various biochemical pathways depending on its targets. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .

    Pharmacokinetics

    The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors such as its solubility, stability, and molecular size . These properties would influence its bioavailability and pharmacokinetic profile.

    Result of Action

    The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if it inhibits a key enzyme, it could lead to decreased production of a specific metabolite .

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

(5-ethyl-3-pyridin-4-ylpyrazol-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-10-7-11(13-14(10)8-15)9-3-5-12-6-4-9/h3-7,15H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPCMEREXFXTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CO)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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